tert-Butyldiisopropylphosphine
Overview
Description
tert-Butyldiisopropylphosphine: is a tertiary phosphine compound with the molecular formula C10H23P. It is a versatile ligand used in various organic synthesis reactions, particularly in facilitating carbon-carbon bond-forming reactions . The compound is known for its steric and electronic properties, making it suitable for use in various coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyldiisopropylphosphine can be synthesized through several methods, including:
From halogenophosphines and organometallic reagents: This method involves the reaction of halogenophosphines with organometallic reagents to form the desired phosphine.
From metallated phosphines: This method involves the metallation of phosphines followed by the addition of tert-butyl and diisopropyl groups.
Addition of P–H to unsaturated compounds: This method involves the addition of phosphine hydrides to unsaturated compounds to form the desired phosphine.
Reduction of phosphine oxides and related compounds: This method involves the reduction of phosphine oxides to form the desired phosphine.
C–P coupling reactions: This method involves the coupling of carbon and phosphorus atoms to form the desired phosphine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyldiisopropylphosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphine hydrides.
Substitution: The compound can undergo substitution reactions to form various phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenated compounds and organometallic reagents.
Major Products: The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various phosphine derivatives .
Scientific Research Applications
Chemistry: tert-Butyldiisopropylphosphine is widely used as a ligand in palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination, Suzuki-Miyaura, and Heck reactions. It enhances the efficiency and selectivity of these processes, often resulting in high yields and excellent selectivity.
Biology and Medicine: In medicinal chemistry, this compound serves as a catalyst and a reagent in the synthesis of various biologically active molecules. It is particularly important in the synthesis of heterocyclic compounds that form the backbone of many pharmaceuticals.
Industry: The compound is used in polymer science, particularly in the polymerization of monomers to form polymers with specific properties. It acts as a catalyst in living radical polymerization processes.
Mechanism of Action
tert-Butyldiisopropylphosphine exerts its effects through its role as a ligand in various catalytic reactions. It stabilizes and activates the central metal atom in transition metal-catalyzed reactions, facilitating the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds . The compound’s steric and electronic properties allow it to enhance the efficiency and selectivity of these reactions .
Comparison with Similar Compounds
Di-tert-butylphosphine: Used in the synthesis of various ligands for cross-coupling reactions.
Tri-tert-butylphosphine: Preferred ligand in palladium-catalyzed coupling reactions.
Di-tert-butylchlorophosphine: Used for cross-coupling reactions due to its electronic and steric properties.
Uniqueness: tert-Butyldiisopropylphosphine is unique due to its specific steric and electronic properties, which make it highly effective in enhancing the efficiency and selectivity of various catalytic reactions . Its versatility as a ligand in organic synthesis and its applications in medicinal chemistry and polymer science further highlight its uniqueness.
Properties
IUPAC Name |
tert-butyl-di(propan-2-yl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23P/c1-8(2)11(9(3)4)10(5,6)7/h8-9H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSMQSZDUXXYAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339259 | |
Record name | tert-Butyl(diisopropyl)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51567-05-6 | |
Record name | tert-Butyl(diisopropyl)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyldiisopropylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that the trimerization reaction yields different product ratios depending on the phosphine ligand used. How does tert-butyl(diisopropyl)phosphine affect the product distribution compared to other ligands like triethylphosphine?
A1: The study by Binger et al. [] demonstrates that tert-butyl(diisopropyl)phosphine, when used as a ligand in nickel(0)-catalyzed methylenecyclopropane trimerization, leads to a significant increase in the formation of cyclic trimer 8. While triethylphosphine predominantly yields open-chained trimers 5 and 6, the bulkier tert-butyl(diisopropyl)phosphine shifts the selectivity towards the cyclic product. This suggests that the steric bulk of the phosphine ligand plays a crucial role in directing the reaction pathway towards specific trimer isomers. The researchers propose that the bulky substituents on the phosphine ligand influence the coordination environment around the nickel center, thereby affecting the stability and reactivity of the intermediates formed during the catalytic cycle.
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